molecular formula C10H12BrNO B2823084 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one CAS No. 1935237-65-2

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

Cat. No.: B2823084
CAS No.: 1935237-65-2
M. Wt: 242.116
InChI Key: NPCMSQDTJHPGLF-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the fourth position of the pyridine ring and a cyclobutylmethyl group attached to the nitrogen atom of the pyridin-2(1H)-one structure. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(cyclobutylmethyl)pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. For example, reacting the compound with an amine in the presence of a base can yield the corresponding aminopyridine derivative.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: In biological research, the compound can be used as a probe to study the interactions of brominated pyridines with biological targets, such as enzymes and receptors.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one depends on its specific application and the molecular targets involved

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby affecting their catalytic functions.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces or within cells, modulating their signaling pathways and physiological responses.

The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:

    4-Bromo-1-(methyl)pyridin-2(1H)-one: This compound has a methyl group instead of a cyclobutylmethyl group, which may result in different chemical and biological properties.

    4-Bromo-1-(ethyl)pyridin-2(1H)-one: The presence of an ethyl group instead of a cyclobutylmethyl group can also influence the compound’s reactivity and interactions with biological targets.

    4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one: The cyclopropylmethyl group introduces additional ring strain, which may affect the compound’s stability and reactivity.

Properties

IUPAC Name

4-bromo-1-(cyclobutylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-4-5-12(10(13)6-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCMSQDTJHPGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CC(=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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